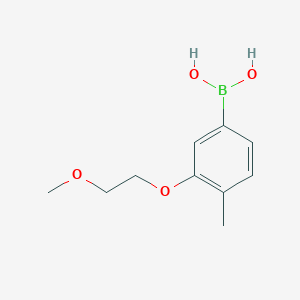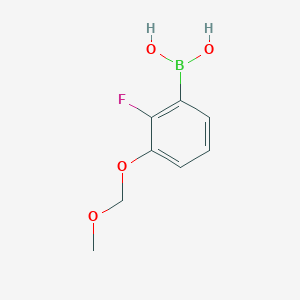
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s structurally related to hydroxyethylpromazine sulfoxide, a metabolite of the antipsychotic drug acepromazine . Acepromazine primarily targets post-synaptic D2 receptors and, to a lesser degree, other D2-like receptors . It also has appreciable antagonistic effects on various other receptors, including the α1-adrenergic receptors, H1 receptors, and muscarinic acetylcholine receptors .
Mode of Action
For instance, acepromazine, from which hydroxyethylpromazine sulfoxide is derived, exerts its effects through potent antagonism of post-synaptic D2 receptors .
Biochemical Pathways
Related compounds such as hydroxyethylpromazine sulfoxide are known to interact with various biochemical pathways, including those involving d2-like receptors .
Pharmacokinetics
A structurally related compound, hydroxyethylpromazine sulfoxide, is known to be metabolized by the liver and excreted in the urine . This suggests that 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Related compounds such as hydroxyethylpromazine sulfoxide are known to have significant behavioral effects due to their interaction with various receptors .
Action Environment
It’s known that the hydroxyl radical, a highly reactive and short-lived molecule, forms an important part of radical chemistry . This suggests that environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyphenylboronic acid and ethylene oxide.
Reaction Conditions: The reaction between 5-methoxyphenylboronic acid and ethylene oxide is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 60-80°C).
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)-5-methoxyphenylboronic acid.
Reduction: The boronic acid group can be reduced to form the corresponding boronate ester.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-(1-Oxoethyl)-5-methoxyphenylboronic acid.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition, particularly enzymes that interact with boronic acids.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its ability to form stable boron-carbon bonds.
Comparison with Similar Compounds
- 2-(1-Hydroxyethyl)-4-methoxyphenylboronic acid
- 2-(1-Hydroxyethyl)-3-methoxyphenylboronic acid
- 2-(1-Hydroxyethyl)-5-ethoxyphenylboronic acid
Comparison:
- Uniqueness: The presence of the methoxy group at the 5-position and the hydroxyethyl group at the 2-position makes 2-(1-Hydroxyethyl)-5-methoxyphenylboronic acid unique in terms of its reactivity and applications. The specific positioning of these functional groups influences the compound’s chemical behavior and its interactions with other molecules.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electronic effects of the methoxy group.
Properties
IUPAC Name |
[2-(1-hydroxyethyl)-5-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-6,11-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCMQMWZAMRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(C)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

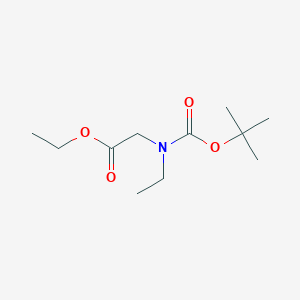


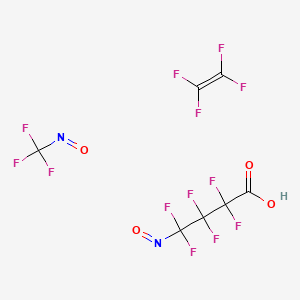

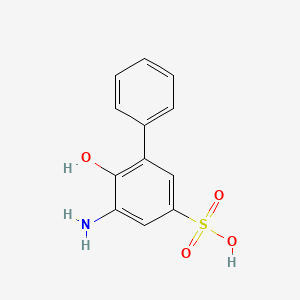
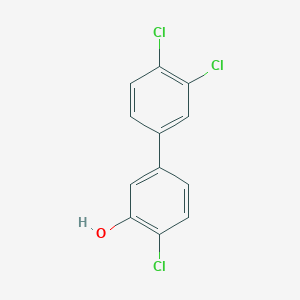

![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)
